Product packaging for Koenimbine(Cat. No.:CAS No. 21087-98-9)

Koenimbine

Cat. No.: B1215199
CAS No.: 21087-98-9
M. Wt: 293.4 g/mol
InChI Key: OSERHKINMDLESD-UHFFFAOYSA-N
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Description

Overview of Carbazole (B46965) Alkaloids from Natural Sources

Carbazole alkaloids are tricyclic aromatic compounds featuring a core pyrrole (B145914) ring fused with two benzene (B151609) rings. This structural motif is the basis for a wide range of biologically active compounds. These alkaloids are predominantly isolated from higher plants, particularly those belonging to the family Rutaceae, which includes the genera Murraya, Glycosmis, Clausena, and Micromelum. tandfonline.comnih.govresearchgate.net Other natural sources, such as bacteria, algae, and fungi, have also been reported to produce carbazole derivatives. tandfonline.com The parent compound, 9H-carbazole, was first isolated from coal tar in the 19th century. tandfonline.comresearchgate.net Since then, numerous carbazole derivatives have been identified and studied for their pharmacological potential, including antioxidant, anti-inflammatory, antibacterial, and antitumor activities. tandfonline.comresearchgate.netechemcom.com

Naturally occurring carbazole alkaloids from higher plants often feature a C1-substituent at the C-3 position, typically a methyl group or its oxidized forms. acs.org This structural feature distinguishes them from some carbazole alkaloids found in microorganisms. acs.org The biosynthesis of carbazole alkaloids in plants is believed to involve 3-methylcarbazole as a common precursor, which undergoes various modifications such as oxidation, prenylation, or geranylation. acs.org

Botanical Origin and Isolation of Koenimbine: Murraya koenigii

This compound is primarily isolated from the curry tree, Murraya koenigii (L.) Spreng, which is now also referred to as Bergera koenigii L. japsonline.com This plant, a member of the Rutaceae family, is native to India and widely distributed in Southern Asia. japsonline.comcabidigitallibrary.orgresearchtrend.netresearchgate.net Murraya koenigii is well-known for its aromatic leaves, which are commonly used as a flavoring agent in South Indian cuisine and hold a significant place in traditional Ayurvedic medicine. researchtrend.netnih.govresearchgate.netresearchgate.net

Carbazole alkaloids are abundant in various parts of Murraya koenigii, including the leaves, roots, stem bark, and fruits. japsonline.comresearchtrend.netnih.govresearchgate.net this compound, along with other carbazole alkaloids such as mahanimbine (B1675914), girinimbine (B1212953), and mahanine (B1683992), has been isolated from the leaves and seeds of M. koenigii. japsonline.comresearchgate.netwjarr.com

The isolation of this compound typically involves extracting plant material using solvents like dichloromethane (B109758) or methanol, followed by chromatographic techniques such as silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC) for purification. cabidigitallibrary.org Early isolation efforts of carbazole alkaloids from M. koenigii date back to the 1960s. acs.orgthieme-connect.com

Data on the content of this compound in M. koenigii leaves suggests variability based on geographical location and season. One study using HPLC-MS/MS reported this compound concentrations ranging from 1.26 to 1.62 mg/kg in M. koenigii samples. researchgate.net Another review indicated that based on the number of reports, this compound is one of the two most dominant carbazole alkaloids found in the leaf of B. koenigii (syn. M. koenigii), alongside mahanimbine. japsonline.com

Compound NameMolecular FormulaPubChem CIDSource Plant Part(s) (from M. koenigii)
This compoundC₁₉H₁₉NO₂97487Leaves, seeds, fruits nih.govresearchgate.netwjarr.com
MahanimbineC₂₃H₂₅NO167963Leaves, seeds, stem bark researchgate.netwjarr.comacs.org
GirinimbineC₁₈H₁₇NO96943Stem bark, roots, seeds wjarr.comwikipedia.org
MahanineC₂₃H₂₅NO₂165082Leaves, seeds researchgate.netwjarr.comacs.org
KoenidineC₂₀H₂₁NO₃278055Leaves cabidigitallibrary.orgnih.gov
MurrayanineC₁₃H₁₁NO73673Stem bark, roots tandfonline.comwjarr.com

Historical Context and Significance of this compound Research

The historical context of this compound research is intertwined with the broader investigation into the chemical constituents and traditional uses of Murraya koenigii. The plant has a long history of use in Ayurvedic medicine for various ailments. researchtrend.netnih.govresearchgate.net The isolation of murrayanine, the first naturally occurring carbazole alkaloid from M. koenigii, in 1962 marked a significant step in the study of this plant's chemical composition. tandfonline.com Subsequent research led to the isolation and structural elucidation of numerous other carbazole alkaloids, including this compound. acs.orgthieme-connect.com

Early research focused on the structural characterization of these compounds using spectroscopic methods. cabidigitallibrary.org As analytical techniques advanced, more detailed analyses became possible, allowing for the identification and quantification of various alkaloids in different plant parts. researchgate.net The recognition of the diverse biological activities associated with carbazole alkaloids, such as antimicrobial and antioxidant properties, further fueled research into compounds like this compound. tandfonline.comechemcom.comcabidigitallibrary.orgacs.orgijfmr.com

The significance of this compound research lies in its contribution to understanding the phytochemical basis of the traditional medicinal uses of Murraya koenigii. Studies have explored its potential in various areas, including its effects on different cell lines. nih.govnih.govresearchgate.netresearchgate.net The ongoing academic investigation aims to fully characterize the biological profile of this compound and assess its potential for development as a therapeutic agent. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO2 B1215199 Koenimbine CAS No. 21087-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
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InChI

InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSERHKINMDLESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC
Source PubChem
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Molecular Formula

C19H19NO2
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DSSTOX Substance ID

DTXSID90175317
Record name Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl-
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Molecular Weight

293.4 g/mol
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Physical Description

Solid
Record name Koenimbine
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CAS No.

21087-98-9
Record name Koenimbine
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Melting Point

194 - 195 °C
Record name Koenimbine
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Chemical Synthesis and Structural Modifications of Koenimbine

Total Synthesis Approaches to Koenimbine

The complete chemical synthesis of this compound, a pyrano[3,2-a]carbazole alkaloid, has been accomplished through various strategic approaches. These methods primarily involve the construction of the core carbazole (B46965) framework followed by the annulation of the pyran ring.

Palladium-Catalyzed Cyclization Strategies

A highly efficient and convergent approach to the synthesis of this compound utilizes a palladium-catalyzed reaction as the key step in forming the carbazole skeleton. The work by Knölker and colleagues is a prominent example of this strategy. Their total synthesis of this compound was achieved using a palladium(II)-catalyzed oxidative cyclization of a substituted diarylamine.

This methodology involves the initial formation of a C-N bond between two aromatic rings, followed by a palladium-catalyzed intramolecular C-C bond formation to construct the fused tricyclic system. The synthesis of this compound via this route begins with the Buchwald–Hartwig coupling of p-toluidine and m-bromoanisole to form the diarylamine precursor. This intermediate then undergoes a palladium(II)-catalyzed oxidative cyclization to yield 2-methoxy-6-methylcarbazole. Subsequent steps lead to the formation of the pyran ring and ultimately this compound. This palladium-based strategy is noted for its efficiency in constructing the carbazole core, which is a common structural motif in many biologically active alkaloids.

Table 1: Key Palladium-Catalyzed Reaction in this compound Synthesis

Reactant Catalyst/Reagents Product Reference

Other Synthetic Methodologies for the Pyrano[3,2-a]carbazole Scaffold

Beyond palladium-catalyzed reactions, other methodologies have been developed to construct the characteristic pyrano[3,2-a]carbazole scaffold of this compound.

One significant method involves the annulation of a dimethylpyran ring onto a pre-formed carbazole nucleus. In the synthesis reported by Knölker et al., after the formation of the 2-hydroxy-6-methoxy-3-methylcarbazole intermediate, the pyran ring is constructed through a Lewis acid-promoted reaction with 3-methyl-2-butenal (prenal). This reaction directly forms the pyran ring fused to the carbazole, leading to the core structure of this compound and related alkaloids.

An alternative strategy begins with a putative biogenetic precursor, 2-hydroxy-6-methylcarbazole. The synthesis proceeds by forming a dimethylpropargyl ether, which then undergoes a thermally induced sequence of reactions including a Claisen rearrangement, a 1,5-hydrogen shift, and finally an electrocyclic ring closure to furnish the pyrano[3,2-a]carbazole system. This biomimetic approach highlights a different pathway to the key heterocyclic scaffold.

Semi-Synthetic Derivatization of this compound

Modification of the naturally occurring this compound molecule allows for the exploration of structure-activity relationships and the development of novel compounds. These derivatizations typically target the reactive sites of the molecule, such as the carbazole nitrogen.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carbazole ring in this compound is a key site for functionalization through alkylation and acylation reactions.

N-Acylation: A recent study reported the site-selective semi-synthesis of a novel this compound analogue via N-acylation. In this work, this compound was reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the N-acylated product, (8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-11(3H)-yl)(3-(trifluoromethyl)phenyl)methanone. Such modifications can significantly alter the electronic and steric properties of the parent molecule.

N-Alkylation: While specific examples of N-alkylation on this compound are not extensively detailed in the cited literature, the methodology is well-established for structurally similar carbazole alkaloids like girinimbine (B1212953) and mahanimbine (B1675914). Typically, these reactions involve treating the parent carbazole with an alkyl halide (such as butyl bromide or benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (CH₃CN). This approach allows for the introduction of various alkyl or benzyl groups at the nitrogen position.

Table 2: Representative N-Substitution Reactions on Carbazole Alkaloids

Substrate Reagent Reaction Type Product Reference
This compound 3-(Trifluoromethyl)benzoyl chloride N-Acylation N-Acyl this compound derivative
Girinimbine Butyl bromide, Benzyl bromide N-Alkylation N-Butylgirinimbine, N-Benzylgirinimbine

Side Chain Modifications and Functionalization

The side chains of this compound, consisting of a methoxy (B1213986) group and several methyl groups on the aromatic and pyran rings, present opportunities for further functionalization. Although specific examples on the this compound molecule itself are limited in the literature, standard synthetic organic methods can be applied to modify these groups.

The methyl group at the C5 position is allylic to the pyran ring double bond, making it a potential site for radical bromination using reagents like N-bromosuccinimide (NBS). The resulting brominated product could then serve as a versatile intermediate for introducing other functional groups via nucleophilic substitution.

Furthermore, oxidation of the methyl groups could lead to the formation of aldehydes, carboxylic acids, or alcohols. Reagents such as selenium dioxide (SeO₂) are known for the allylic oxidation of methyl groups to aldehydes. More forceful oxidizing agents like potassium permanganate (KMnO₄) could potentially oxidize the aromatic methyl group to a carboxylic acid, though controlling selectivity could be challenging. These transformations would yield novel analogues with altered polarity and functionality.

Synthesis of this compound Analogues and Related Carbazole Structures

The synthesis of analogues of this compound and related carbazole structures is a significant area of research, aimed at discovering compounds with novel properties.

As previously mentioned, the N-acylated derivative, (8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-11(3H)-yl)(3-(trifluoromethyl)phenyl)methanone, is a recently synthesized analogue of this compound.

Moreover, synthetic strategies developed for this compound have been simultaneously applied to produce other naturally occurring pyrano[3,2-a]carbazole alkaloids. For example, the palladium-catalyzed approach by Knölker's group also yielded Koenine, Koenigine, and Koenigicine, which are structurally very similar to this compound, differing in their oxygenation patterns on the carbazole ring.

Additionally, research into other biologically active carbazoles has led to the synthesis of a series of pyrano[3,2-a]carbazole analogues inspired by the structure of Claulansine F. These synthetic efforts demonstrate the modularity of the synthetic routes and their utility in generating libraries of related compounds for further investigation.

Biosynthetic Pathways of Koenimbine

Proposed Biosynthesis of Carbazole (B46965) Alkaloids in Murraya koenigii

The carbazole alkaloids found in Murraya koenigii are believed to originate from a common precursor, 3-methylcarbazole researchgate.net. While the precise, step-by-step pathway leading specifically to koenimbine is still being fully elucidated, the general biosynthesis of carbazole alkaloids in this plant family (Rutaceae) is thought to involve the cyclization of a substituted diphenylamine (B1679370) intermediate chemmethod.comacs.org.

A proposed pathway suggests the involvement of an oxidative coupling followed by cyclization of phenyl and aryl rings chemmethod.com. This leads to the formation of the carbazole core structure. Subsequent modifications, including prenylation, methylation, and cyclization, contribute to the diversity of carbazole alkaloids observed in M. koenigii, such as this compound, mahanimbine (B1675914), mahanine (B1683992), and girinimbine (B1212953) afjbs.comwikipedia.orgnih.govnih.govnih.govuni.lunih.gov.

Research indicates that the biosynthesis of these alkaloids is a complex process involving several classes of enzymes. nih.gov

Enzymatic Steps and Precursors in this compound Biosynthesis

The biosynthesis of carbazole alkaloids in M. koenigii, including this compound, is understood to involve precursors derived from both the shikimate pathway, which provides the aniline (B41778) moiety, and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the isoprenoid units frontiersin.orgnih.gov.

A key intermediate in the biosynthesis of many phytocarbazoles is 3-methylcarbazole researchgate.net. While the exact enzymatic transformations from 3-methylcarbazole to this compound are not fully detailed in available literature, the structural differences between various M. koenigii carbazole alkaloids suggest a series of enzymatic modifications. These modifications likely include prenylation, hydroxylation, O-methylation, and cyclization reactions catalyzed by specific enzymes.

Transcriptomic studies on M. koenigii have identified gene families potentially involved in carbazole alkaloid formation, including polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s nih.gov. These enzyme classes are commonly involved in the biosynthesis of complex natural products, including alkaloids.

Prenyltransferases are crucial for attaching isoprenoid units to the carbazole core or its precursors. Methyltransferases are likely responsible for the O-methylation observed in this compound (8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) nih.govbidd.groupuni.lu. Cytochrome P450 enzymes are often involved in hydroxylation and cyclization steps, contributing to the structural complexity of these alkaloids frontiersin.org.

While direct experimental evidence detailing each enzymatic step in this compound biosynthesis is limited, the presence of these enzyme families in M. koenigii transcriptome strongly supports their involvement in the pathway. nih.gov

Genetic and Molecular Studies on Biosynthetic Enzymes

Genetic and molecular studies in Murraya koenigii have begun to shed light on the enzymes involved in secondary metabolite biosynthesis, including carbazole alkaloids. Transcriptomic analysis of M. koenigii leaves has been conducted to gain insight into the genes involved in the biosynthesis of both terpenes and carbazole alkaloids. nih.gov This analysis identified gene families potentially encoding enzymes crucial for carbazole alkaloid synthesis, such as polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s. nih.gov

While the transcriptomic data provides a valuable resource for identifying candidate genes, functional characterization of these genes and their encoded enzymes is necessary to fully understand their specific roles in this compound biosynthesis. Studies on other plant species and their alkaloid biosynthesis pathways often involve techniques like gene silencing or overexpression to confirm the function of specific enzymes. Similar approaches could be applied to M. koenigii to validate the involvement of the identified gene families in this compound production.

Furthermore, research into the regulation of these biosynthetic genes at the molecular level, including the role of transcription factors and microRNAs, can provide insights into how the plant controls the production of this compound and other carbazole alkaloids. mdpi.comnih.gov For instance, studies have investigated the potential targets of M. koenigii miRNAs, revealing their association with enzymes in secondary metabolite biosynthesis pathways. mdpi.comnih.gov

Although comprehensive genetic and molecular studies specifically focused on the entire this compound biosynthetic pathway are still developing, the available transcriptomic data and ongoing research into related carbazole alkaloids in M. koenigii provide a foundation for future investigations into the specific enzymes and genes governing this compound biosynthesis. nih.gov

Structure Activity Relationship Sar Studies of Koenimbine and Its Derivatives

Elucidation of Key Structural Features for Biological Activities

Research into Koenimbine's SAR has begun to identify structural elements critical for its biological actions, particularly its anticancer properties. Studies comparing this compound with related carbazole (B46965) alkaloids from Murraya koenigii, such as mahanine (B1683992) and girinimbine (B1212953), provide insights into the role of specific functional groups and the core carbazole skeleton. japsonline.com

While detailed SAR data specifically for this compound across a wide range of modifications is still an active area of research, studies on related pyranocarbazole alkaloids like mahanine have indicated the significance of certain groups. For instance, the presence of a hydroxyl group at the C7 position and the 9-NH group on the carbazole skeleton of mahanine have been shown to contribute to its cytotoxicity. japsonline.com Given the structural similarities, these findings suggest that analogous positions and functional groups on the this compound structure likely play important roles in its bioactivity.

Impact of Substituent Position and Nature on Activity Profiles

The biological activity of carbazole alkaloids can be significantly influenced by the position and nature of substituents on the carbazole ring and any attached side chains. While comprehensive data specifically detailing the impact of various substituents on this compound's activity is still emerging, studies on synthetic derivatives of related pyranocarbazoles, including those based on the this compound and koenidine structures, have provided some insights. semanticscholar.org

For example, a study on modified pyranocarbazole derivatives highlighted that halogenated-benzyl substitution at the N-9 position, along with a C-3 methyl group and a C-7 methoxy (B1213986) group on structures related to this compound and koenidine, were important for potent in vitro anticancer activity against certain cell lines. semanticscholar.org This suggests that strategic placement and chemical nature of substituents can modulate the anticancer potential of this class of compounds. Further research is needed to systematically map the effects of different substituents at various positions on the this compound scaffold for its diverse biological activities.

Computational Approaches in this compound SAR Analysis

Computational methods are increasingly employed to complement experimental SAR studies of natural products like this compound, providing molecular-level insights into their interactions with biological targets and predicting the activity of potential derivatives. mdpi.com

Molecular Docking Simulations

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes of small molecules, such as this compound, with target proteins. nih.gov This approach helps to understand how this compound might bind to specific biological targets, providing clues about its mechanism of action and informing SAR studies.

For instance, molecular docking studies have been used to assess the potential of this compound and other carbazole alkaloids from Murraya koenigii as inhibitors of SARS-CoV-2 main protease (Mpro). nih.gov While some related compounds showed stronger predicted binding affinities, this compound's interaction with the protein target can be computationally modeled to understand the key residues involved in binding. nih.gov Molecular docking can also be used to study this compound's binding to bacterial targets, suggesting potential antibiotic properties.

Quantum Mechanical Calculations for Electron Density

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure and properties of molecules, including electron density distribution and reactive sites. mdpi.com Applying QM calculations to this compound can help elucidate the electronic factors that influence its reactivity and interactions with biological macromolecules. Mapping the electron density can reveal areas of the molecule that are more likely to participate in chemical reactions or form specific types of interactions (e.g., hydrogen bonds, pi-pi stacking) with target proteins, contributing to SAR analysis.

Machine Learning Models for Bioactivity Prediction

Machine learning (ML) models are being developed and applied in drug discovery to predict the bioactivity of compounds based on their structural features. mdpi.complos.orgarxiv.orgresearchgate.netplos.org By training ML models on datasets of compounds with known structures and biological activities, researchers can build predictive models to estimate the activity of new or modified this compound derivatives without the need for extensive experimental testing. mdpi.complos.org

ML models can utilize various molecular descriptors, including structural fingerprints, to represent the chemical features of this compound and its analogs. plos.orgresearchgate.net These models can help prioritize which this compound derivatives are most likely to exhibit desired biological activities, thus accelerating the SAR exploration process. mdpi.com While specific ML models focused solely on this compound SAR may not be widely reported yet, the general applicability of these methods to alkaloid datasets suggests their potential in predicting this compound's bioactivity and guiding the design of improved analogs.

Molecular and Cellular Mechanisms of Koenimbine Action

Modulation of Cellular Apoptosis Pathways

Cellular apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Dysregulation of apoptosis is implicated in various diseases, including cancer. Studies have shown that koenimbine can modulate key components of the apoptotic machinery, primarily by activating the intrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway Activation (e.g., Caspase-9, -7 Activation, Cytochrome c Release)

The intrinsic apoptosis pathway is initiated by intracellular signals, often stemming from mitochondrial dysfunction. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. Research indicates that this compound treatment leads to the release of mitochondrial cytochrome c into the cytosol in cancer cells. nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org Once in the cytosol, cytochrome c interacts with Apaf-1, leading to the formation of the apoptosome. researchgate.net This complex then recruits and activates initiator caspases, specifically caspase-9. nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the dismantling of the cell. nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org Studies in MCF7 breast cancer cells and PC-3 prostate cancer cells have demonstrated this compound-induced activation of caspase-9 and caspase-7. nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl2)

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining a cell's fate following an apoptotic stimulus. This compound has been shown to influence the expression levels of these proteins. Specifically, studies in MCF7 and PC-3 cells have reported that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netuniprot.org This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis by promoting mitochondrial outer membrane permeabilization and subsequent cytochrome c release. nih.govfrontiersin.org

The following table summarizes the observed effects of this compound on key proteins in the intrinsic apoptosis pathway:

ProteinRole in ApoptosisEffect of this compound Treatment (in tested cancer cells)Observed Change in Expression/ActivitySource
Cytochrome cPro-apoptoticRelease from mitochondriaIncreased cytosolic levels nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org
Caspase-9Initiator CaspaseActivationIncreased activity nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org
Caspase-7Effector CaspaseActivationIncreased activity nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netresearchgate.netuniprot.org
BaxPro-apoptoticUpregulationIncreased protein levels nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netuniprot.org
Bcl-2Anti-apoptoticDownregulationDecreased protein levels nih.govfrontiersin.orgresearchgate.netnih.govnih.govabcam.comresearchgate.netuniprot.org

Induction of Sub-G0 Phase Cell Cycle Arrest

Cell cycle arrest is often a prelude to apoptosis, allowing for DNA repair or triggering programmed cell death if the damage is irreparable. Flow cytometry analysis in breast cancer cells treated with this compound revealed a significant increase in the cell population in the sub-G0 phase. nih.govfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net The sub-G0 phase is characterized by fragmented DNA, which is a hallmark of apoptosis. This suggests that this compound induces DNA fragmentation and subsequent apoptotic cell death, contributing to its inhibitory effects on cancer cell proliferation. researchgate.net

Interference with Cell Signaling Networks

Beyond its direct impact on the apoptotic machinery, this compound has been shown to interfere with crucial cell signaling networks that regulate cell survival, proliferation, and self-renewal, particularly in cancer cells.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, immunity, cell proliferation, and survival. Constitutive activation of NF-κB is frequently observed in various cancers and contributes to tumor progression and resistance to therapy. Research indicates that this compound can inhibit the NF-κB pathway. Studies have demonstrated that this compound treatment suppresses the translocation of NF-κB from the cytoplasm to the nucleus. nih.govfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netuniprot.org Nuclear translocation is essential for NF-κB to exert its transcriptional activity. By inhibiting this process, this compound interferes with NF-κB-induced anti-apoptotic signaling, further contributing to the induction of apoptosis. frontiersin.orgresearchgate.net

Wnt/β-Catenin Signaling Pathway Downregulation

The Wnt/β-Catenin signaling pathway plays a critical role in embryonic development, tissue homeostasis, and stem cell self-renewal. Aberrant activation of this pathway is implicated in the development and progression of many cancers, including breast cancer, by promoting cancer stem cell maintenance and proliferation. Studies investigating the effects of this compound on this pathway in breast cancer cells have shown that this compound treatment significantly downregulates the Wnt/β-catenin self-renewal pathway. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov This downregulation suggests that this compound may exert its anti-cancer effects, in part, by inhibiting signaling crucial for the survival and proliferation of cancer cells, including cancer stem cells. nih.govfrontiersin.org

Glycogen Synthase Kinase 3 Beta (GSK3β) Modulation

Studies suggest that this compound can influence the activity of Glycogen Synthase Kinase 3 Beta (GSK3β). In MCF-7 breast cancer cells, this compound has been reported to induce proapoptotic actions potentially by inhibiting GSK-3β researchgate.netnih.gov. Further research in MCF7 cells indicated that this compound decreased the expression level of phosphorylated GSK3β (p-GSK3β) at Ser9, while the total GSK3β protein expression remained unchanged nih.gov. This modulation of GSK3β is implicated in the downregulation of the Wnt/β-catenin pathway, which is involved in cell self-renewal nih.gov.

Akt/mTOR Pathway Downregulation

The Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival researchgate.netaging-us.com. Some studies on carbazole (B46965) alkaloids from M. koenigii, including this compound, suggest their potential to downregulate the Akt/mTOR survival pathway researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua. While direct detailed mechanisms of this compound's specific interaction with this pathway are still being elucidated, the Akt/mTOR pathway is considered a therapeutic target in various cancers, and its modulation can affect protein translation, survival, and metabolism aging-us.com.

Interactions with Cellular Stress Responses

This compound has been shown to interact with cellular stress responses, particularly those involving reactive oxygen species and heat shock proteins.

Modulation of Reactive Oxygen Species (ROS) Levels

This compound has been observed to influence intracellular Reactive Oxygen Species (ROS) levels. In HepG2 cells, this compound induced increased levels of ROS and a reduction in glutathione (B108866) (GSH) levels nih.govresearchgate.netresearchgate.net. This increase in ROS was associated with DNA damage and a time-dependent loss of mitochondrial membrane potential nih.govresearchgate.net. While this compound can induce oxidative stress under certain conditions, studies also suggest it may show protective effects when antioxidants are present, indicating a potential dual role depending on the cellular environment . A semi-synthetic derivative of this compound also decreased the production of ROS in LPS-activated RAW 264.7 cells researchgate.netnih.gov.

Heat Shock Protein (Hsp70, Hsp90) Expression Modulation

This compound has been shown to modulate the expression of heat shock proteins, specifically Hsp70 and Hsp90, which are involved in cellular homeostasis and stress responses nih.govresearchgate.netsmolecule.comabmole.comfrontiersin.org. In HepG2 cells, this compound encouraged the expression of Hsp70 and Hsp90 in a concentration-dependent manner up to 100 µM and in a time-dependent manner over 24 hours, at both transcriptional and translational levels nih.govresearchgate.netabmole.com. DNA damage induced by this compound was significantly associated with the expression of both Hsp70 and Hsp90 nih.govresearchgate.net. Conversely, in MCF7 breast cancer cells, this compound treatment resulted in a dose-dependent downregulation of Hsp70 protein expression nih.govdovepress.com. This difference in Hsp70 modulation may depend on the cell type and context of the study.

Effects on Enzyme Activities and Gene Expression

This compound has demonstrated effects on the expression of enzymes involved in inflammatory processes.

Tubulin Polymerization Stabilization

While direct evidence of this compound itself stabilizing tubulin polymerization is limited in the provided search results, studies on synthetic pyranocarbazole derivatives, structurally related to this compound, have demonstrated this mechanism. A study on a series of new pyranocarbazole derivatives synthesized from this compound and koenidine showed that one compound, 3bg, interacted with tubulin as observed in in silico molecular docking studies nih.gov. This interaction resulted in the stabilization of tubulin polymerization, similar to the effect of paclitaxel, as detected in a cell-free assay nih.gov. This suggests that the core structure present in this compound can be modified to yield compounds that influence tubulin dynamics.

Cyclin D1 (CYCLD1) and Related Gene Expression Regulation

This compound has been shown to influence the expression of Cyclin D1 (CYCLD1) and other genes involved in cell cycle regulation and signaling pathways, particularly in cancer cells.

In MCF7 breast cancer cells, this compound treatment decreased the expression levels of β-catenin and cyclin D1 nih.gov. This was associated with an increase in phospho-β-catenin (Ser33/Ser37/Thr41), suggesting a potential mechanism involving GSK3β activation and subsequent proteasomal degradation of β-catenin nih.gov. Downregulation of the Wnt/β-catenin self-renewal pathway, which includes the regulation of cyclin D1, was identified as one possible mechanism of action for this compound in targeting MCF7 breast cancer stem cells nih.govdovepress.comlonza.com.

Studies on colon cancer cells (HT-29 and SW48) have shown varied effects of this compound on CYCLD1 expression. This compound treatment resulted in a significant downregulation of CYCLD1 expression in the SW48 cell line, while causing an upregulation of this gene in the HT29 cell line researchgate.netabmole.comnih.gov. This suggests that the effect of this compound on CYCLD1 expression can be cell line-dependent.

Furthermore, in HT-29 cells, this compound treatment significantly decreased the expression of genes in the Wnt/β-catenin pathway, including TBLR1, DKK1, GSK3B, and β-catenin nih.gov. In SW48 cells, the expression of DKK1 and GSK3B was also significantly decreased after this compound treatment nih.gov.

Cyclin D1 plays a crucial role in regulating the transition of cells from the G1 to the S phase of the cell cycle youtube.comjmp.ir. Its activity is influenced by cyclin-dependent kinases (CDK4 and CDK6), and its dysregulation is common in various human cancers youtube.com. The observed effects of this compound on CYCLD1 and related genes highlight its potential to interfere with cell cycle progression and proliferation pathways.

While the precise mechanisms can vary depending on the cell type, the research indicates that this compound influences key regulatory proteins and genes involved in cell cycle control and survival pathways.

Table 1: Summary of this compound's Effects on CYCLD1 and Related Genes

Cell LineCompoundEffect on CYCLD1 ExpressionEffect on β-cateninEffect on GSK3βRelevant PathwaySource
MCF7 (Breast)This compoundDecreasedDecreasedActivation suggestedWnt/β-catenin nih.govdovepress.comlonza.com
SW48 (Colon)This compoundDownregulatedNot specifiedDecreasedWnt/β-catenin researchgate.netabmole.comnih.gov
HT-29 (Colon)This compoundUpregulatedDecreasedDecreasedWnt/β-catenin researchgate.netabmole.comnih.gov

Pre Clinical Biological Activity Spectrum of Koenimbine

Anti-proliferative Effects in Cancer Cell Lines

Koenimbine has shown anti-proliferative effects in various cancer cell lines, suggesting its potential as a therapeutic agent, although further research is needed to fully understand its mechanisms and efficacy. semanticscholar.orgresearchgate.netresearchgate.net

Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-231)

Research indicates that this compound exhibits anti-proliferative activity against breast cancer cell lines, including MCF7 and MDA-MB-231. semanticscholar.orgresearchgate.netmdpi.commedwinpublishers.com Studies have shown that this compound can significantly reduce the number and size of MCF7 cells and induce apoptosis. researchgate.netresearchgate.net The mechanism of action in MCF7 cells has been reported to involve the induction of apoptosis mediated by cell death-transducing signals regulating mitochondrial membrane potential and the modulation of proteins like Bax and Bcl-2. researchgate.netresearchgate.net For MDA-MB-231 cells, a structure modified derivative based on this compound, compound 14ak, showed an IC50 value of 3.8 µM and induced G2/M arrest and caspase-dependent apoptosis. semanticscholar.orgresearchgate.net

Table 1: Anti-proliferative Effects of this compound and a Derivative on Breast Cancer Cell Lines

Cell LineCompoundIC50 ValueNotesSource
MCF7This compound9.42-4.89 µg/mL (24-72h)Inhibited cell viability, induced apoptosis researchgate.net
MCF7Koenimbin14 µMInduced apoptosis mdpi.com
MCF7This compoundReduced number and sizeInduced apoptosis researchgate.net
MDA-MB-231Compound 14ak (this compound derivative)3.8 µMInduced G2/M arrest, caspase-dependent apoptosis, down-regulated mTOR/Akt pathway semanticscholar.orgresearchgate.net

Colon Cancer Cell Lines (e.g., HT-29, SW48, CT-26)

This compound has been evaluated for its effects on colon cancer cell lines such as HT-29 and SW48. Studies using MTT assays have determined the in vitro cytotoxicity (IC50) values of this compound on these cell lines. semanticscholar.orgresearchgate.net this compound treatment has been shown to induce cell apoptosis and necrosis in both HT-29 and SW48 cells. semanticscholar.orgresearchgate.net Furthermore, treatment with this compound influenced the expression of genes involved in the Wnt/β-catenin pathway in these cell lines. researchgate.net Specifically, it decreased the expression of CYCLD1, TBLR1, DKK1, GSK3B, and β-catenin in HT-29 cells and significantly decreased the expression of DKK1, GSK3B, and β-catenin in SW48 cells. researchgate.net

Table 2: Anti-proliferative Effects of this compound on Colon Cancer Cell Lines

Cell LineCompoundIC50 ValueNotesSource
HT-29This compound50 µg/mLInduced apoptosis and necrosis, decreased expression of Wnt/β-catenin pathway genes semanticscholar.orgresearchgate.net
SW48This compound124 µg/mLInduced apoptosis and necrosis, decreased expression of Wnt/β-catenin pathway genes semanticscholar.orgresearchgate.net

Liver Cancer Cell Lines (e.g., HepG2)

Studies have investigated the anti-proliferative and apoptotic effects of this compound on liver cancer cell lines like HepG2. nih.govresearchgate.net this compound has demonstrated a dose-dependent reduction in the survival rate of HepG2 cells. nih.gov The IC50 value of this compound on the viability of HepG2 cells was found to be 68 ± 5.1 µM, showing better selectivity towards HepG2 cells compared to normal WRL-68 cells (IC50 of 110 ± 7 µM). nih.govresearchgate.net The anti-proliferative effect was also observed to be time-dependent. nih.gov this compound has been shown to induce oxidative DNA damage, increase reactive oxygen species (ROS) levels, reduce glutathione (B108866) (GSH) levels, induce heat shock proteins (Hsp), and cause mitochondrial membrane potential (MMP) dysfunction in HepG2 cells. nih.govresearchgate.net

Table 3: Anti-proliferative Effects of this compound on Liver Cancer Cell Lines

Cell LineCompoundIC50 ValueNotesSource
HepG2This compound68 ± 5.1 µMDose and time-dependent reduction in viability, induced oxidative DNA damage, ROS increase, GSH reduction, Hsp induction, MMP dysfunction nih.govresearchgate.net

Prostate Cancer Cell Lines (e.g., DU145)

Preclinical studies have explored the potential of this compound and its derivatives against prostate cancer cell lines, including DU145. semanticscholar.orgresearchgate.netnih.govdntb.gov.ua A structure-modified pyranocarbazole derivative based on this compound, compound 14ak, was evaluated for its in vitro anticancer potential against DU145 cells, showing an IC50 value of 7.6 µM. semanticscholar.orgresearchgate.net While some studies mention this compound's activity against prostate cancer cells generally, specific detailed findings for this compound itself on DU145 cells are less extensively reported compared to derivatives in the provided search results. nih.govresearchgate.net

Table 4: Anti-proliferative Effects of a this compound Derivative on Prostate Cancer Cell Lines

Cell LineCompoundIC50 ValueNotesSource
DU145Compound 14ak (this compound derivative)7.6 µMEvaluated for in vitro potential semanticscholar.orgresearchgate.net

Ovarian Cancer Cell Lines (e.g., PA1, OVCAR3)

The anti-proliferative activity of this compound has also been investigated in ovarian cancer cell lines such as PA1 and OVCAR3. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Studies have compared the reduced metabolic activity of this compound with other carbazole (B46965) alkaloids like mahanine (B1683992) and mahanimbine (B1675914) in these cell lines using the MTT assay. nih.govresearchgate.netresearchgate.net While mahanine showed significant activity, the biological activity of this compound against PA1 and OVCAR3 cells was also tested, and its ability to reduce metabolic activity was reported. nih.govresearchgate.netresearchgate.net Specific IC50 values for this compound on PA1 and OVCAR3 cells were compared with mahanine and mahanimbine in some studies. nih.govresearchgate.net

Table 5: Anti-proliferative Effects of this compound on Ovarian Cancer Cell Lines

Cell LineCompoundIC50 ValueNotesSource
PA1This compoundNot specified in detail in snippetsReduced metabolic activity compared to controls nih.govresearchgate.netresearchgate.net
OVCAR3This compoundNot specified in detail in snippetsReduced metabolic activity compared to controls nih.govresearchgate.netresearchgate.net

Lung Cancer Cell Lines (e.g., A549)

Research into the effects of carbazole alkaloids from Murraya koenigii on lung cancer cell lines, including A549, has been conducted. japsonline.comnih.govresearchgate.netresearchgate.net While some studies focus on other alkaloids like mahanimbine and girinimbine (B1212953) which have shown anti-proliferative effects on A549 cells researchgate.netresearchgate.net, this compound's activity in this specific cell line is also of interest. One review mentions that a mahanine-enriched fraction from Murraya koenigii reduced metabolic activity in sixteen cancer cell lines from nine different origins, including lung cancer xenograft mice models, but specific data for purified this compound on A549 cells was not detailed in the immediately available snippets. nih.gov Another review notes that girinimbine, another carbazole alkaloid, showed an IC50 value of 19.01 µM on A549 cells. semanticscholar.orgresearchgate.net Further specific research directly detailing this compound's IC50 and mechanistic effects on A549 cells within the provided results is limited.

Table 6: Anti-proliferative Effects of this compound on Lung Cancer Cell Lines (A549)

Cell LineCompoundIC50 ValueNotesSource
A549This compoundNot specifically detailed in snippetsIncluded in studies of carbazole alkaloids from Murraya koenigii on various cancer cell lines nih.gov

Effects on Cancer Stem Cell Populations (e.g., Mammosphere Formation, Aldehyde Dehydrogenase Activity)

Research has explored the impact of this compound on cancer stem cell populations, which are considered crucial in tumor initiation, progression, metastasis, and recurrence. In vitro studies using MCF7 breast cancer cells and derived cancer stem cells (CD44+/CD24-/low) have provided insights into these effects. This compound significantly decreased the aldehyde dehydrogenase (ALDH)-positive cell population in MCF7 cancer stem cells. nih.govnih.govresearchgate.net ALDH activity is often used as a marker for identifying cancer stem cell populations. mdpi.com Furthermore, this compound significantly reduced the size and number of MCF7 cancer stem cells in primary, secondary, and tertiary mammospheres in vitro. nih.govnih.govresearchgate.net Mammosphere formation is an assay used to evaluate the self-renewal capacity of cancer stem cells. This compound also demonstrated a significant downregulation of the Wnt/β-catenin self-renewal pathway, which is implicated in maintaining cancer stem cell properties. nih.govnih.govresearchgate.net

Anti-inflammatory Activity in Experimental Models

This compound and its derivatives have shown anti-inflammatory properties in both in vitro and in vivo experimental systems. nih.govresearchgate.net

In vitro Studies (e.g., RAW 264.7 Macrophages, Cytokine Production, LTB4)

In vitro studies utilizing LPS-stimulated RAW 264.7 macrophages have been instrumental in evaluating the anti-inflammatory effects of this compound and its derivatives. A semi-synthetic derivative of this compound significantly lowered the production of nitric oxide (NO), pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β, and LTB4 following LPS stimulation in RAW 264.7 macrophages. nih.govresearchgate.net This derivative also significantly attenuated the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner and decreased the production of reactive oxygen species (ROS) in LPS-activated RAW 264.7 cells. nih.govresearchgate.net These findings suggest that this compound derivatives can modulate key mediators and enzymes involved in the inflammatory response in macrophages.

In vivo Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema)

The anti-inflammatory activity of this compound has also been investigated in in vivo animal models. Oral administration of a semi-synthetic derivative of this compound reduced the inflammatory response in carrageenan-induced paw edema in BALB/C mice. nih.govresearchgate.net This model is a widely used experimental method to evaluate the anti-inflammatory properties of compounds. researchgate.netnih.gov The derivative effectively reduced levels of NO, IL-6, IL-1β, and TNF-α, as well as liver and kidney markers in LPS-challenged mice. nih.gov It also helped to revert the infiltration of inflammatory cells and tissue damage in organs and enhanced the survival rate in these mice. nih.gov These in vivo results support the potential of this compound derivatives as anti-inflammatory agents.

Antioxidant Properties and Oxidative Stress Modulation in Research Models

This compound has demonstrated antioxidant properties and the ability to modulate oxidative stress in research models. Its antioxidant properties are considered significant in mitigating oxidative stress, which is associated with various diseases. Studies have shown that this compound can influence the levels of reactive oxygen species (ROS) and glutathione (GSH) in cells. In HepG2 cells, this compound induced increased levels of ROS and a reduction in GSH level. nih.govresearchgate.net This suggests that under certain conditions, this compound may induce oxidative stress. However, studies also indicate that the presence of antioxidants can alleviate some of the oxidative damage caused by this compound, suggesting a potential dual role depending on the cellular environment and the presence of other antioxidant compounds. nih.gov In silico docking analysis has also suggested that natural antioxidants from Murraya koenigii, including this compound, can interact with superoxide (B77818) dismutase 3 (SOD3), indicating potential antioxidant activity. ijcrar.com

Antimicrobial Activities in in vitro Settings

The antimicrobial activities of Murraya koenigii extracts and some of its constituents have been investigated in in vitro settings.

Antifungal Spectrum

Studies investigating the antifungal activity of Murraya koenigii extracts have been conducted, with some attributing this activity to its carbazole alkaloid content nih.govijsr.net. However, specific research on this compound's direct antifungal effects has yielded mixed results. One study reported that this compound did not demonstrate antibacterial or antifungal activities against a panel of microorganisms, including Aspergillus niger and Saccharomyces cerevisiae, in vitro cabidigitallibrary.org. In contrast, another review mentioned that this compound repressed S. aureus and B. cereus with IC50 values of 17 and 22.5 µM, respectively nih.gov. It is important to note that S. aureus and B. cereus are bacteria, not fungi. While Murraya koenigii extracts have shown antifungal properties against various pathogenic fungi like Penicillium notatum, Aspergillus flavus, Aspergillus niger, Fusarium moniliforme, Mucor mucedo, and Penicillium funiculosum, the specific contribution of isolated this compound to this activity requires further clarification nih.gov.

Other Reported Pre-clinical Biological Observations

Beyond potential antimicrobial effects, this compound has been investigated for other pre-clinical biological activities in in vitro or non-human in vivo models.

Anti-diabetic Activity: this compound has been reported to possess anti-diabetic properties in pre-clinical settings medkoo.comresearchgate.netresearchgate.net. Studies on Murraya koenigii extracts, which contain this compound, have shown significant anti-diabetic activity in in vitro assays, such as non-enzymatic glycosylation of hemoglobin assay and glucose uptake in yeast cells ijrpb.com. While these studies often use crude extracts, the presence of carbazole alkaloids like this compound is considered to contribute to the observed effects nih.govijrpb.com. Research on the anti-diarrheal activity of compounds from Murraya koenigii in a castor oil-induced diarrhea rat model also noted that this compound showed significant activity thestudiesjournal.com.

Melanogenesis Inhibition: this compound has demonstrated inhibitory activity on melanogenesis in pre-clinical models medkoo.comresearchgate.netresearchgate.netijpsjournal.com. Specifically, this compound isolated from M. koenigii has shown potent inhibitory activity against melanogenesis in mouse B16 melanoma 4A5 cells in vitro researchgate.netmedchemexpress.com.

Anti-diarrheal Activity: Pre-clinical studies have indicated that this compound exhibits anti-diarrheal activity medkoo.comresearchgate.netresearchgate.net. In a castor oil-induced diarrhea rat model, this compound at doses of 10, 30, and 50 mg/kg significantly reduced the mean defecation in treated rats thestudiesjournal.com.

Other Activities: this compound has also been reported to possess anti-cancer and anti-inflammatory properties in pre-clinical studies medkoo.comresearchgate.netresearchgate.netmedchemexpress.com. For instance, this compound has been shown to induce apoptosis and necrosis in human colon cancer cells (HT-29 and SW48) in vitro medchemexpress.com. Its anti-inflammatory effects have been linked to the attenuation of pro-inflammatory mediators and the downregulation of pathways like NF-κB signaling in in vitro and in vivo models medkoo.comresearchgate.net.

Here is a summary of some reported pre-clinical biological activities of this compound:

ActivityModelObservationSource
AntifungalIn vitro (various fungi)Limited or no activity reported in one study; conflicting reports exist. cabidigitallibrary.org
Anti-diabeticIn vitro, non-human in vivo (rat)Contributes to anti-diabetic effects of M. koenigii extracts; significant activity in rat model. thestudiesjournal.comijrpb.com
Melanogenesis InhibitionIn vitro (mouse B16 melanoma cells)Potent inhibitory activity. researchgate.netmedchemexpress.com
Anti-diarrhealNon-human in vivo (rat)Significant reduction in defecation in castor oil-induced model. thestudiesjournal.com
Anti-cancerIn vitro (human colon cancer cells)Induces apoptosis and necrosis. medchemexpress.com
Anti-inflammatoryIn vitro, in vivoAttenuates pro-inflammatory mediators, downregulates NF-κB pathway. medkoo.comresearchgate.net

Analytical Methodologies for Koenimbine Research

Extraction and Purification Techniques from Natural Sources

The extraction of Koenimbine, along with other carbazole (B46965) alkaloids, from Murraya koenigii typically involves the use of various solvents and chromatographic methods. Different parts of the plant, such as the leaves, stem bark, and roots, have been utilized for extraction. banglajol.infoscirp.org

Common extraction procedures include maceration or Soxhlet extraction using solvents like petroleum ether, methanol, hexane (B92381), ethyl acetate (B1210297), and chloroform. banglajol.infoscirp.orgjocpr.comd-nb.info For instance, dried and ground roots or leaves can be extracted multiple times with solvents such as petroleum ether and methanol. scirp.org The resulting crude extracts are then subjected to purification steps.

Purification often involves column chromatography using stationary phases like silica (B1680970) gel. banglajol.infoscirp.orgjocpr.com Gradient elution with solvent systems of increasing polarity, such as mixtures of petroleum ether, chloroform, and methanol, or hexane and ethyl acetate, are commonly employed to separate different compounds, including carbazole alkaloids like this compound. banglajol.infoscirp.orgjocpr.com Analytical Thin Layer Chromatography (TLC) is also used during the isolation process to monitor the separation of compounds. scirp.orgjocpr.com

An efficient extraction procedure followed by a suitable clean-up step is crucial to obtain reliable recoveries of carbazole alkaloids. researchgate.netuniroma1.it Recoveries ranging from 60% to 85% have been reported for various analytes, including this compound, using such methods. researchgate.netuniroma1.it

Advanced Chromatographic Methods for Quantification and Profiling

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the quantitative analysis and profiling of this compound in complex plant extracts. These methods offer high sensitivity, selectivity, and the ability to separate and identify multiple compounds simultaneously.

High Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

HPLC-MS/MS is a reliable method for the simultaneous quantification of this compound and other carbazole alkaloids in Murraya koenigii. researchgate.netuniroma1.it This hyphenated technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

A typical HPLC-MS/MS method for carbazole alkaloids involves specific chromatographic conditions and MS/MS parameters. For instance, analyses can be performed using a predictive multi-experiment approach based on information-dependent acquisition (IDA), coupling multiple reaction monitoring (MRM) and precursor ion (PI) as survey scans, and enhanced product ion scan (EPI) as dependent scans. researchgate.netuniroma1.it Competitive Fragmentation Modeling-ID (CFM-ID) can be used to predict MS/MS spectra for creating suitable MRM inclusion lists. researchgate.netuniroma1.it This allows for the simultaneous quantification of target analytes like this compound and the putative identification of other carbazole alkaloids. researchgate.netuniroma1.it

Studies have successfully quantified this compound in M. koenigii using HPLC-MS/MS, reporting concentrations in the range of 1.26–1.62 mg/kg in plant samples. researchgate.netuniroma1.it

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS)

UPLC-MS/MS is another highly efficient technique utilized for the quantitative analysis of carbazole alkaloids, including this compound, in Murraya koenigii. researchgate.netx-mol.com UPLC offers improved chromatographic resolution and faster analysis times compared to conventional HPLC.

A novel UPLC/MS/MS method has been developed for the simultaneous quantification of multiple carbazole alkaloids, including this compound, in M. koenigii collected from different geographical regions. researchgate.netx-mol.com This method typically employs multiple reaction monitoring (MRM) experiments for the sensitive and specific detection of target compounds. researchgate.netx-mol.comnih.gov

Research using UPLC/MS/MS has quantified this compound in M. koenigii leaves, with observed natural abundance ranging from 0.013 to 7.336 mg/g depending on the geographical origin of the plant. researchgate.netx-mol.comnih.gov The developed UPLC/MS/MS methods have demonstrated good linearity (r² > 0.9995), low limits of detection (LOD), and limits of quantification (LOQ), along with good recovery rates. researchgate.netx-mol.comnih.gov

Table 1: Natural Abundance Range of this compound in M. koenigii Leaves by UPLC/MS/MS

CompoundNatural Abundance Range (mg/g)Analytical MethodSource
This compound0.013–7.336UPLC/MS/MSM. koenigii leaves researchgate.netx-mol.comnih.gov

Thin Layer Chromatography (TLC) with Densitometry

TLC coupled with densitometry is a simple, specific, and rapid semi-automated method used for the quantitative analysis of this compound, often alongside other carbazole alkaloids like mahanimbine (B1675914), in Murraya koenigii extracts and formulations. researchgate.netbohrium.comresearchgate.net

This method involves separating the compounds on a TLC plate, followed by densitometric scanning to quantify the separated spots based on their absorbance at specific wavelengths. researchgate.netbohrium.comresearchgate.net For the analysis of this compound, densitometric quantification is typically performed at a suitable wavelength, such as 291 nm. researchgate.net

Studies have developed and validated semi-automated TLC methods for the simultaneous quantification of this compound and mahanimbine in marketed herbal formulations containing M. koenigii. researchgate.net These methods have been validated according to guidelines such as ICH-Q2-(R1), demonstrating parameters like specificity, accuracy, and reproducibility. researchgate.netbohrium.comresearchgate.net The retention factor (Rf) value for this compound in a specific mobile phase (e.g., hexane:ethyl acetate 7:3 v/v) has been reported. researchgate.net

Table 2: TLC-Densitometry Parameters for this compound Analysis

ParameterValue/DescriptionMobile PhaseDetection WavelengthSource
Rf Value0.60Hexane:Ethyl acetate (7:3 v/v)291 nm researchgate.net
Method TypeSemi-automated TLC-Densitometry-- researchgate.netbohrium.com
Validation BasisICH-Q2-(R1) Guidelines-- researchgate.netbohrium.com

Quantitative analysis using TLC-densitometry has shown varying amounts of this compound in different herbal formulations. For instance, one study reported 143.6 µg of this compound in a tablet formulation containing M. koenigii. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique that can be used for the direct quantification of compounds like this compound without the need for a pure reference standard of the analyte itself. nih.govresearchgate.netresearchgate.net

qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei producing the signal, allowing for accurate quantification by comparing the integrals of the analyte's signals to those of an internal standard of known concentration and purity. researchgate.netmestrelab.comox.ac.uk This method is non-destructive and requires minimal sample preparation. researchgate.netmestrelab.com

A validated 1H qNMR method has been developed for the simultaneous quantification of nine carbazole alkaloids, including this compound, from Murraya koenigii leaves. nih.govresearchgate.net This approach involves preparing an alkaloid-rich fraction from the plant material and applying qNMR to determine the concentrations of the target compounds. nih.govresearchgate.net The results obtained by qNMR can be compared with those from other quantitative methods like HPTLC (High-Performance Thin-Layer Chromatography) to confirm accuracy. nih.govresearchgate.net

qNMR is particularly attractive for the quality control of natural products as it can quantify multiple metabolites simultaneously without requiring calibration curves for each individual standard. researchgate.netresearchgate.net

Standardization and Quality Control of this compound-Containing Extracts for Research

Standardization and quality control are critical aspects of research involving this compound-containing extracts from Murraya koenigii. researchgate.netbohrium.comonlinepharmacytech.info These processes ensure the consistency, purity, and reliability of the plant material and extracts used in studies.

Standardization involves establishing a characteristic chemical profile for the plant material or extract, often focusing on the content of key bioactive markers like this compound. onlinepharmacytech.info Quality control encompasses a range of analytical procedures to verify that the material meets specified standards. onlinepharmacytech.infoijrpb.com

Hyphenated analytical techniques such as HPLC-MS, UPLC-MS/MS, and TLC-densitometry play a vital role in the standardization and quality control of M. koenigii extracts by enabling the qualitative and quantitative analysis of their carbazole alkaloid content, including this compound. researchgate.netbohrium.comonlinepharmacytech.infoijrpb.comdntb.gov.ua These methods help in maintaining the quality and purity of finished herbal formulations and raw materials. researchgate.netbohrium.com

Validation of analytical methods used for quality control is essential to ensure they are suitable for their intended purpose, providing accurate, precise, and reproducible results. researchgate.netbohrium.comijrpb.com Parameters such as linearity, limits of detection and quantification, accuracy, precision, reproducibility, and robustness are evaluated during method validation. researchgate.netbohrium.com

By implementing rigorous standardization and quality control measures, researchers can ensure the reliability of their studies on this compound and other carbazole alkaloids from Murraya koenigii.

Future Directions in Koenimbine Research

Exploration of Undiscovered Molecular Targets and Pathways

While research has identified several molecular targets for koenimbine, the complete landscape of its interactions within the cell is far from fully mapped. Initial studies have predicted that this compound may act on crucial regulators of cell proliferation and survival, including EGFR, ERBB2, AKT1, CDK2, and AR rsc.org. Its activity has also been linked to the downregulation of Bcl2, upregulation of Bax, and inhibition of the NF-κB and Wnt/β-catenin pathways rsc.orgnih.gov. Furthermore, this compound has been shown to induce oxidative stress, leading to DNA damage and the modulation of heat shock proteins Hsp70 and Hsp90 rsc.orgmdpi.com.

Future research should pivot towards the discovery of novel and previously uncharacterized molecular targets. This can be achieved by leveraging advanced screening techniques and computational approaches. Network pharmacology, for instance, can provide a systems-level framework for understanding how this compound interacts with multiple targets to achieve its therapeutic effects rsc.org. In silico reverse docking and target prediction algorithms, which have been successfully used to identify targets for other natural products, could unveil unexpected binding partners for this compound semanticscholar.orgresearchgate.net. By identifying these undiscovered targets and pathways, researchers can uncover new therapeutic applications for this compound and better understand its polypharmacological effects.

Development of Novel Synthetic Analogues with Enhanced Specificity

The development of semi-synthetic analogues of this compound represents a critical step in translating this natural product into a viable therapeutic agent. The goal of such derivatization is to enhance its potency, selectivity, and pharmacokinetic properties. A notable success in this area is the site-selective synthesis of a novel semi-synthetic derivative, 8-methoxy-3,3,5-trimethylpyrano[3,2-a] carbazole-11(3H)-yl) (3-(trifluoromethyl) phenyl) methanone, referred to as 1G rsc.orgresearchgate.net.

This analogue has demonstrated significantly improved anti-inflammatory activity compared to the parent this compound molecule. In in vitro studies using RAW 264.7 macrophages, the 1G derivative was more effective at lowering the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β upon LPS stimulation rsc.orgresearchgate.net. It also attenuated the expression of iNOS and COX-2 in a dose-dependent manner rsc.org.

Future efforts should focus on creating a library of novel synthetic analogues. By modifying the carbazole (B46965) scaffold at different positions, it may be possible to design compounds with enhanced specificity for particular molecular targets, thereby reducing potential off-target effects. This structure-based drug design approach, guided by computational docking studies, could lead to the development of highly potent and selective inhibitors for specific disease pathways nih.gov.

Advanced in vivo Pre-clinical Model Investigations (excluding human clinical trials)

While in vitro studies have provided valuable insights into this compound's bioactivity, robust in vivo pre-clinical investigations are essential to validate these findings. The use of animal models allows for the evaluation of a compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system fao.orgresearchgate.netnih.govnanoient.org.

The anti-inflammatory potential of the this compound analogue 1G has been demonstrated in a carrageenan-induced paw edema model in BALB/C mice, where oral administration reduced the inflammatory response nih.gov. Research on related carbazole alkaloids, such as mahanimbine (B1675914), has utilized aged mice to investigate effects on age-related memory deficits, oxidative stress, and neuroinflammation researchgate.net. Similarly, the antidiabetic potential of koenidine, another carbazole alkaloid from Murraya koenigii, was evaluated in streptozotocin-induced diabetic rats and a db/db mice model of type 2 diabetes evonik.com.

Future pre-clinical research on this compound should expand to include a wider range of animal models relevant to its observed in vitro activities. Given its potent anti-proliferative and pro-apoptotic effects on cancer cells, xenograft and carcinogen-induced models in mice would be appropriate to investigate its anticancer efficacy in vivo researchgate.net. These advanced investigations are crucial for determining the therapeutic potential of this compound and its analogues before any consideration for clinical development.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic understanding of this compound's mechanism of action, future research must integrate various "omics" technologies. These high-throughput methods allow for the simultaneous analysis of large sets of biological molecules, such as proteins (proteomics) and metabolites (metabolomics), providing a comprehensive, system-wide view of cellular responses to a drug phytojournal.comnih.govcabidigitallibrary.orgukm.my.

Proteomic studies can expand upon the initial findings that this compound upregulates Hsp70 and Hsp90 expression rsc.orgmdpi.com. Using techniques like mass spectrometry-based proteomics, researchers can perform large-scale, unbiased profiling of the entire proteome of this compound-treated cells. This would reveal global changes in protein expression and identify entire pathways that are perturbed by the compound, offering clues to its broader mechanisms and potential off-target effects scielo.br.

Metabolomics, the study of small-molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolome of cells or tissues after this compound exposure, scientists can identify specific metabolic pathways that are altered. This could reveal, for example, how this compound impacts energy metabolism, lipid synthesis, or other key cellular processes, providing a deeper understanding of its cytotoxic or therapeutic effects. The integration of these omics technologies will be indispensable for building a comprehensive model of this compound's biological activity.

Table 1: Research Findings on this compound and Related Compounds

CompoundResearch AreaKey FindingsModel SystemCitation
This compoundMolecular TargetsInduces apoptosis via Bcl2/Bax modulation; inhibits NF-κB and Wnt/β-catenin pathways.MCF7 Breast Cancer Cells rsc.orgnih.gov
This compoundOxidative StressIncreases ROS, depletes GSH, causes DNA damage, and induces Hsp70/Hsp90 expression.HepG2 Cells rsc.orgmdpi.com
Analogue 1GSynthetic AnaloguesShowed enhanced anti-inflammatory activity; reduced NO, IL-6, TNF-α, iNOS, and COX-2.RAW 264.7 Macrophages; BALB/C Mice rsc.orgresearchgate.netnih.gov
MahanimbineIn vivo ModelsImproved age-related memory deficits and suppressed oxidative stress and neuroinflammation.Aged Mice researchgate.net
KoenidineIn vivo ModelsDemonstrated antidiabetic effects and improved insulin sensitivity.Diabetic Rat and Mouse Models evonik.com

Sustainable Production and Isolation Methodologies for Research Purposes

A significant bottleneck for the extensive research and potential development of this compound is its reliance on extraction from its natural source, Murraya koenigii. The reported yield is often low, at approximately 2 mg per 400 g of leaves rsc.org. Traditional isolation methods involve solvent extraction (e.g., using acetone, chloroform, or ethanol) followed by purification steps like column chromatography and thin-layer chromatography (TLC) phytojournal.com. While effective at a lab scale, these methods are not easily scalable and may not be environmentally sustainable.

Future research must focus on developing sustainable and efficient production and isolation methodologies.

Biotechnological Production: One promising avenue is the use of plant tissue culture. Studies on Clausena harmandiana, a related plant, have shown that callus and suspension cultures can produce carbazole alkaloids at yields more than tenfold higher than intact plant roots researchgate.net. Developing similar in vitro culture systems for M. koenigii could provide a controlled, sustainable, and scalable source of this compound. Furthermore, the principles of synthetic biology could be applied to engineer microorganisms like E. coli or yeast to produce this compound, offering a highly scalable and sustainable alternative to agricultural sourcing fao.org.

Advanced Isolation Techniques: To improve efficiency, advanced extraction techniques should be explored. Ultrasound-assisted extraction (sonication), potentially combined with surfactants, has been shown to be a more efficient method for extracting alkaloids from plant materials compared to conventional methods.

Sustainable Synthesis: Chemical synthesis offers another route. Research into sustainable synthetic strategies, such as those using abundant natural precursors like lignin or employing efficient Lewis acid-catalyzed reactions, could provide a viable alternative to extraction from plants rsc.orgrsc.org.

By investing in these advanced production and isolation technologies, the scientific community can ensure a stable and sustainable supply of this compound for future pre-clinical research.

Q & A

Q. What experimental methodologies are recommended to validate koenimbine's binding affinity and pharmacological mechanisms?

To study this compound’s binding affinity, researchers should combine in vitro assays (e.g., fluorescence-based binding assays) with computational approaches like molecular docking simulations. For example, this compound exhibited a binding score of –5.97 kcal/mol against bacterial targets in molecular docking studies, suggesting antibiotic potential . Validation requires replicating these results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure thermodynamic and kinetic binding parameters. Researchers must also cross-reference structural data with databases like PubChem to confirm compound identity .

Q. How can researchers ensure reproducibility in this compound-related experiments?

Reproducibility hinges on detailed documentation of:

  • Chemical sourcing : Specify manufacturer, purity (e.g., ≥95% by HPLC), and batch numbers .
  • Experimental protocols : Include exact concentrations, solvents, and incubation times. For example, ADMET studies for this compound require standardized parameters (e.g., CaCO2 permeability assays for absorption) .
  • Data sharing : Provide raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials, as outlined in journal guidelines .

Q. What are the key physicochemical properties of this compound that influence experimental design?

this compound’s water solubility (–4.618 log(mol/L)) and intestinal absorption rate (93.479%) necessitate solubility-enhancing strategies (e.g., co-solvents or nanoformulations) in in vivo studies . Its P-glycoprotein inhibition potential also implies drug-drug interaction risks, requiring careful pharmacokinetic profiling during co-administration experiments .

Advanced Research Questions

Q. How can contradictions in this compound’s reported toxicity profiles be resolved?

Conflicting toxicity data (e.g., low toxicity in Tetrahymena vs. potential hepatotoxicity) demand:

  • Comparative dose-response studies : Test across multiple models (e.g., mammalian cell lines, zebrafish).
  • Confounding variable analysis : Control for batch-to-batch variability in compound purity .
  • Meta-analysis : Use tools like RevMan to aggregate data from heterogeneous studies, identifying trends or methodological inconsistencies .

Q. What computational frameworks are optimal for predicting this compound’s structure-activity relationships (SAR)?

Combine:

  • Quantum mechanical (QM) calculations : To map electron density and reactive sites.
  • Machine learning (ML) models : Train on alkaloid datasets to predict bioactivity. For example, ChemBLAST or Query Chem can identify structural analogs with validated targets .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations to validate docking scores) .

Q. What are best practices for designing pharmacokinetic studies on this compound?

  • Tissue distribution profiling : Use LC-MS/MS to quantify this compound in plasma and organs, noting its low volume of distribution (0.654 L/kg) .
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.
  • Ethical compliance : Adhere to institutional guidelines for animal/human trials, including dose justification and toxicity thresholds .

Q. How can researchers address discrepancies between in silico predictions and in vitro results for this compound?

  • Validation pipelines : Cross-check computational predictions (e.g., ADMET scores) with experimental data. For instance, if in silico models overestimate absorption, refine algorithms with ex vivo permeability assays .
  • Error analysis : Use root-cause frameworks (e.g., Fishbone diagrams) to isolate variables like force field inaccuracies or assay sensitivity limits .

Methodological Resources

  • Data repositories : Upload this compound datasets to Zenodo or ChEMBL for public access .
  • Ethical reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
  • Literature synthesis : Use PICO (Population, Intervention, Comparison, Outcome) to structure systematic reviews on this compound’s mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.